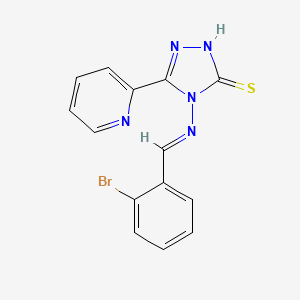

4-((2-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Description

4-((2-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, which includes a triazole ring, a pyridine ring, and a bromobenzylidene moiety, contributes to its diverse range of chemical and biological activities.

Properties

CAS No. |

497823-67-3 |

|---|---|

Molecular Formula |

C14H10BrN5S |

Molecular Weight |

360.23 g/mol |

IUPAC Name |

4-[(E)-(2-bromophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H10BrN5S/c15-11-6-2-1-5-10(11)9-17-20-13(18-19-14(20)21)12-7-3-4-8-16-12/h1-9H,(H,19,21)/b17-9+ |

InChI Key |

FODKNWNJTLDAEB-RQZCQDPDSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3)Br |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3)Br |

Origin of Product |

United States |

Preparation Methods

Intermediate Synthesis: 4-Amino-4H-1,2,4-Triazole-3-Thiol

The synthesis begins with the preparation of the triazole-thiol intermediate. Thiocarbohydrazide (1 ) reacts with formic acid under reflux conditions to form 4-amino-4H-1,2,4-triazole-3-thiol (2 ). The reaction proceeds via cyclization, where formic acid acts as both a solvent and a catalyst. Recrystallization in ethanol yields the pure intermediate, which serves as the backbone for subsequent derivatization.

Key Reaction Conditions :

Condensation with 2-Bromobenzaldehyde

The final compound is synthesized by condensing intermediate 2 with 2-bromobenzaldehyde in acetic acid. The aldehyde undergoes nucleophilic attack by the amino group of 2 , forming a Schiff base (benzylidene linkage). This step introduces the 2-bromobenzylidene moiety at the 4-position of the triazole ring.

Reaction Protocol :

-

Mixing : Intermediate 2 (1.89 mmol) and 2-bromobenzaldehyde (1.89 mmol) are dissolved in glacial acetic acid.

-

Reflux : The mixture is heated under reflux for 2–4 hours.

-

Precipitation : The product is precipitated by pouring the reaction mixture into ice-cold water.

-

Filtration and Crystallization : The crude product is filtered and recrystallized from ethanol or water.

Structural Optimization and Substituent Effects

Electronic and Steric Modulation

-

Bromine Substituent : The 2-bromo group on the benzylidene ring increases steric bulk and electron-withdrawing effects, stabilizing the Schiff base linkage.

-

Triazole-Thione Core : The thione sulfur coordinates with zinc ions in MBLs, a critical feature for inhibitory activity.

Characterization and Analytical Data

Spectroscopic Validation

-

¹H-NMR (600 MHz, DMSO-d₆) : Peaks at δ 8.50–7.20 ppm correspond to aromatic protons from the pyridine and bromobenzene rings. The thiol proton appears as a singlet near δ 13.5 ppm.

-

¹³C-NMR (150 MHz) : Signals at δ 160–165 ppm confirm the triazole-thione carbon, while aromatic carbons resonate between δ 120–140 ppm.

-

ESI-MS : Molecular ion peak observed at m/z 384.2 [M+H]⁺, consistent with the molecular formula C₁₄H₁₀BrN₅S.

Purity and Yield

-

Yield : 65–75% after recrystallization.

-

Purity : >95% as determined by HPLC (acetonitrile/water with 0.1% TFA).

Comparative Analysis with Analogues

| Compound | NDM-1 Kᵢ (μM) | VIM-2 Kᵢ (μM) |

|---|---|---|

| CP 56 | 24.5 ± 0.5 | 13.8 ± 1.6 |

| CP 57 | 5.6 ± 0.8 | 4.1 ± 0.8 |

Binding Mode Insights

Molecular docking studies reveal that the triazole-thione core coordinates with zinc ions in MBLs, while the benzylidene and pyridinyl groups engage in hydrophobic interactions with the L3 loop.

Challenges and Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or primary amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while nucleophilic substitution of the bromine atom can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

Medicine: Shows potential anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

Industry: Could be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-((2-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve multiple molecular targets and pathways. The compound’s antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in cell wall synthesis. Its anticancer properties could be related to the induction of apoptosis (programmed cell death) in cancer cells, possibly through the activation of caspases or the inhibition of specific signaling pathways.

Comparison with Similar Compounds

4-((2-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can be compared to other similar compounds, such as:

4-((2-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

4-((2-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: Contains a methyl group instead of bromine, potentially altering its chemical properties and interactions.

4-((2-Nitrobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: The nitro group can significantly impact the compound’s electronic properties and reactivity.

The uniqueness of 4-((2-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which contribute to its diverse range of chemical and biological activities.

Biological Activity

4-((2-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This compound features a triazole ring and is characterized by the presence of a bromobenzylidene moiety and a pyridinyl group, which enhance its potential for interaction with various biological targets. The biological activity of this compound has been the subject of numerous studies, particularly focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves several steps that allow for the introduction of various substituents to enhance biological activity. The general synthetic pathway includes:

- Formation of the Triazole Ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Introduction of Functional Groups : The bromobenzylidene and pyridinyl groups are introduced during the synthesis process to modulate biological activity.

Antimicrobial Activity

Research indicates that 4-((2-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. Studies have shown that triazole derivatives can possess:

- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.

- Fungicidal Activity : Demonstrated efficacy against various fungal strains.

A comparative analysis of similar compounds highlights the unique structural features contributing to enhanced antimicrobial activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | Lacks bromobenzylidene moiety | Antimicrobial |

| 5-(Trifluoromethyl)-4H-1,2,4-triazole | Contains trifluoromethyl group | Anticancer |

| 4-Chloro-benzylidene-amino derivative | Chlorine substituent instead of bromine | Antimicrobial |

The unique combination of functional groups in 4-((2-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol potentially enhances its pharmacological profile compared to these similar compounds.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer studies. For instance:

- Cytotoxicity Testing : Evaluations against various cancer cell lines (e.g., MDA-MB-231 and PC3) indicated low cytotoxicity against normal cell lines while demonstrating significant cytotoxic effects on tumor cells.

The IC50 values obtained from these studies suggest that while the compound is effective against certain cancer cell lines, it maintains a favorable safety profile due to low toxicity towards normal cells .

Case Studies

Several case studies have documented the biological activities of triazole derivatives similar to 4-((2-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol:

- Antimicrobial Efficacy : A study demonstrated that triazolothiadiazole derivatives exhibited moderate to good antibacterial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus using disc diffusion methods .

- Cytotoxicity Profiles : Another investigation into triazole derivatives revealed that compounds with similar structural motifs displayed significant cytotoxicity against cancer cell lines while being less harmful to normal cells, indicating potential for therapeutic applications .

Q & A

Q. What are the key steps in synthesizing 4-((2-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol?

- Methodological Answer: Synthesis typically involves a multi-step process:

Precursor Preparation: Start with 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.

Schiff Base Formation: Condense the amino group with 2-bromobenzaldehyde under reflux in ethanol or methanol, using catalytic acetic acid or anhydrous conditions to facilitate imine bond formation .

Purification: Isolate the product via silica gel column chromatography (e.g., hexane:ethyl acetate, 75:25 v/v) to achieve >80% purity. Confirm purity via TLC and HPLC .

- Critical Parameters: Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios (1:1 aldehyde:amine) are crucial for yield optimization.

Q. Which spectroscopic techniques are used to characterize this compound?

- Methodological Answer:

- 1H/13C NMR: Identify protons and carbons in the triazole ring (δ 8.5–9.0 ppm for aromatic protons, δ 160–170 ppm for C=S) and the Schiff base (δ 8.2–8.5 ppm for CH=N) .

- IR Spectroscopy: Detect thiol (-SH) stretches (~2550 cm⁻¹) and C=N imine bonds (~1600 cm⁻¹) .

- HR-MS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 394.03 for C₁₄H₁₀BrN₅S) .

Q. What is the molecular formula and weight of this compound?

- Answer:

- Molecular Formula: C₁₅H₁₁BrN₆S.

- Molecular Weight: 395.26 g/mol (calculated using isotopic masses).

- Structural Features: Includes a triazole core, pyridine ring, 2-bromobenzylidene substituent, and thiol group, enabling diverse reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield (>85%)?

- Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance Schiff base formation kinetics.

- Catalysis: Use Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time .

- Yield Data Table:

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | None | 70 | 72 |

| DMF | ZnCl₂ | 100 | 88 |

| Microwave (EtOH) | None | 100 | 91 |

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer:

- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (MIC values) and Candida albicans (compare to fluconazole) .

- Cytotoxicity Assays: MTT tests on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Mechanistic Studies: ATPase inhibition assays (e.g., MERS-CoV helicase IC₅₀) to probe enzyme-targeting potential .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer:

- Substituent Variation: Synthesize analogs with halogens (e.g., Cl, F) or electron-withdrawing groups (NO₂) on the benzylidene ring to assess electronic effects on bioactivity .

- Key Findings:

- Bromine at the ortho position enhances steric hindrance, improving target selectivity .

- Pyridine substitution (e.g., 2-pyridinyl vs. 4-pyridinyl) alters hydrogen-bonding interactions with enzymes .

Q. How to resolve contradictions in cytotoxicity data across studies?

- Methodological Answer:

- Variable Control: Standardize cell lines, passage numbers, and assay protocols (e.g., MTT incubation time).

- Dose-Response Curves: Use ≥5 concentrations (1 nM–100 µM) to calculate accurate IC₅₀ values .

- Meta-Analysis: Compare data with structurally similar triazoles (e.g., 4-fluorobenzylidene analogs) to identify trends .

Q. What computational methods predict binding modes with biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., MERS-CoV helicase PDB: 5WWP). Focus on:

- Hydrogen bonds between the triazole thiol and catalytic residues (e.g., Lys288).

- Halogen bonding with 2-bromo and active-site hydrophobic pockets .

- QSAR Modeling: Generate regression models linking logP and polar surface area to IC₅₀ values .

Q. How to assess stability under physiological conditions?

- Methodological Answer:

- pH Stability Tests: Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC.

- Thermal Analysis: TGA/DSC to determine decomposition temperatures (>200°C typical for triazoles).

- Light Sensitivity: UV-Vis spectroscopy (λ = 254–365 nm) to detect photo-isomerization or bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.